Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate
Description
Properties
IUPAC Name |
ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-15(17)12(4)9-14(16)13-7-10(2)6-11(3)8-13/h6-8,12H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXRGBPEXBUAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)C1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645687 | |
| Record name | Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-70-0 | |
| Record name | Ethyl α,3,5-trimethyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Corresponding Acids
One of the most common approaches to synthesize Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate is through the esterification of the corresponding 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid with ethanol. This reaction typically requires:
- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under anhydrous conditions to drive the equilibrium toward ester formation.
- Duration: Several hours (commonly 4–8 hours) to ensure complete conversion.
- Workup: Removal of water formed during the reaction by azeotropic distillation or use of molecular sieves to shift equilibrium.
This method yields the ethyl ester with high purity and is scalable for industrial production.
Synthesis via β-Ketoester Intermediates
Another method involves the preparation of β-ketoester intermediates through Claisen condensation or related carbon-carbon bond-forming reactions:
- Starting Materials: Ethyl acetate or ethyl acetoacetate and 3,5-dimethylbenzyl derivatives.
- Catalysts: Strong bases such as sodium ethoxide or potassium tert-butoxide.
- Conditions: Controlled temperature to favor mono-condensation.
- Outcome: Formation of this compound after purification.
This method is advantageous for introducing the keto and ester functionalities in a single step with good regioselectivity.
The optimization of reaction parameters is critical for maximizing yield and purity. Key factors include:
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 60–110 °C (reflux for esterification) | Higher temperature increases rate but may cause side reactions |
| Catalyst Type | Sulfuric acid, p-toluenesulfonic acid, AlCl3 | Influences reaction rate and selectivity |
| Solvent | Ethanol (for esterification), DCM or acetonitrile (for Friedel-Crafts) | Solvent polarity affects solubility and reaction kinetics |
| Reaction Time | 4–24 hours | Longer times improve conversion but may degrade product |
| Water Removal | Azeotropic distillation or molecular sieves | Drives esterification equilibrium forward |
Reported yields for the synthesis of this compound vary depending on the method:
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Direct esterification | 70–85 | >95 | High purity, scalable |
| Friedel-Crafts acylation route | 60–75 | 90–95 | Requires careful control |
| β-Ketoester intermediate route | 65–80 | >90 | Good regioselectivity |
- The compound typically crystallizes as light yellow crystals with a melting point range of approximately 293.9–295.4 °C.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the ethyl ester group, methyl substituents on the phenyl ring, and the keto functionality.
- High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy further validate the molecular structure and functional groups.
- Reaction monitoring by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) is standard practice to assess conversion and purity during synthesis.
| Preparation Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of acid | 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid + ethanol | H2SO4 or p-TsOH | Reflux, 4–8 h, water removal | 70–85 | High purity, common method |
| Friedel-Crafts acylation + esterification | 3,5-dimethylbenzene + acyl chloride or β-ketoester | AlCl3 | Low to moderate heat | 60–75 | Requires control of side reactions |
| β-Ketoester intermediate synthesis | Ethyl acetate or ethyl acetoacetate + aromatic derivatives | NaOEt or KOtBu | Controlled temp, base catalysis | 65–80 | Good regioselectivity |
The preparation of this compound is well-established through multiple synthetic routes, primarily involving esterification of the corresponding acid, Friedel-Crafts acylation, and β-ketoester intermediate formation. Each method offers distinct advantages and challenges, with reaction conditions optimized to maximize yield and purity. Analytical techniques confirm the successful synthesis and structural integrity of the compound. These preparation methods provide a robust foundation for further chemical transformations and applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyric acid.
Reduction: Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-hydroxybutyrate.
Substitution: Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-aminobutyrate.
Scientific Research Applications
Structural Representation
The chemical structure features a 3,5-dimethylphenyl group attached to a 2-methyl-4-oxobutyrate moiety. This arrangement allows for various steric and electronic interactions that can influence its biological activity.
Medicinal Chemistry
- Antitumor Activity : Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate has shown promising results in inhibiting tumor growth. In studies involving Ehrlich Ascites Carcinoma (EAC) in mice, the compound significantly reduced tumor cell viability, indicating its potential as an anticancer agent.
- Antioxidant Properties : The compound exhibits antioxidant activity, crucial for protecting cells from oxidative stress. This property is particularly beneficial in cancer therapy as it helps mitigate the side effects of chemotherapy.
- Mechanism of Action : Its mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation.
Synthetic Applications
This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as oxidation and reduction makes it valuable for creating more complex structures.
Industrial Applications
In an industrial context, this compound can be utilized in the production of pharmaceuticals and fine chemicals. Its diverse reactivity allows for scalability in synthetic processes, making it suitable for large-scale applications.
Case Study 1: Antitumor Efficacy
Methodology : Mice were treated with varying doses of this compound. Tumor cell viability was assessed through histopathological analysis.
Results : The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating the compound's potential as an effective anticancer agent.
Case Study 2: Antioxidant Activity Assessment
Methodology : The total antioxidant capacity was measured using standard assays such as DPPH and ABTS radical scavenging tests.
Results : The compound exhibited strong antioxidant activity, suggesting its role in protecting cellular components from oxidative damage.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that regulate biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate, focusing on substituent variations and their implications:
Key Structural and Functional Differences:
Phenyl Substituent Effects :
- Electron-donating groups (e.g., 3,5-dimethyl, 4-methoxy): Increase lipophilicity and steric bulk, favoring hydrophobic interactions in drug design .
- Electron-withdrawing groups (e.g., Cl, F): Enhance polarity and reactivity, making these derivatives suitable for electrophilic substitutions or as intermediates in fluorinated pharmaceuticals .
This could improve selectivity in reactions like Claisen condensations . 2,2-Dimethyl substitution: Further increases steric bulk, which may reduce crystallinity but improve thermal stability in material science applications .
Applications :
- The 3,5-dimethylphenyl derivatives are often used in pharmaceutical intermediates due to their balanced lipophilicity and stability.
- Methoxy-substituted analogs (e.g., from ) show promise in organic light-emitting diodes (OLEDs) due to enhanced electron-donating properties .
- Halogenated derivatives (Cl, F) are leveraged in agrochemicals for their resistance to enzymatic degradation .
Biological Activity
Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a 3,5-dimethylphenyl group. Its molecular formula is C14H18O3, and it has a molecular weight of approximately 234.29 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for further investigation in medicinal applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function by:
- Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial growth.
- Receptor Interaction : It may bind to specific receptors that mediate cellular responses, influencing processes such as inflammation and cell proliferation.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 µg/mL |
| Escherichia coli | 750 µg/mL |
| Pseudomonas aeruginosa | 1000 µg/mL |
These results suggest that the compound could be developed as an antimicrobial agent for treating infections caused by resistant strains.
Anti-inflammatory Activity
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
| IL-1β | 100 | 20 |
The reduction in cytokine levels indicates its potential as a therapeutic agent in inflammatory diseases.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound using various cancer cell lines. The results from MTT assays showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 10.5 |
These findings suggest that this compound may inhibit tumor cell proliferation effectively, warranting further investigation into its mechanism and potential as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load compared to untreated controls.
- Anti-inflammatory Effects in Animal Models : In vivo studies using murine models of inflammation demonstrated that administration of this compound resulted in decreased swelling and pain response compared to vehicle-treated groups.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between substituted phenyl ketones and ester derivatives. For example, succinic anhydride can react with 3,5-dimethylaniline in toluene under reflux, followed by esterification with ethanol . Key parameters include solvent choice (e.g., toluene for solubility), stoichiometric ratios (e.g., 1:1 molar ratio of anhydride to amine), and purification via recrystallization (e.g., hot ethanol) to enhance yield and purity. Monitoring reaction completion via TLC or HPLC is critical .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. For example, SHELX software (SHELXL/SHELXD) can refine structures using high-resolution data, with hydrogen bonding and torsion angles analyzed to validate molecular geometry .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing groups) .
- Mass spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight and fragmentation patterns, with m/z peaks aligned to expected derivatives .
Advanced Research Questions
Q. How does the 3,5-dimethylphenyl moiety influence the compound’s electronic and steric properties in supramolecular interactions?
- Methodological Answer : Computational studies (e.g., DFT) can map electron density distribution and predict reactivity. For instance, the methyl groups introduce steric hindrance, affecting hydrogen-bonding motifs (e.g., N–H···O interactions in crystal lattices) . Molecular electrostatic potential (MEP) surfaces derived from DFT calculations reveal nucleophilic/electrophilic sites, guiding derivatization strategies .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with analogous compounds (e.g., Ethyl 4-phenyl-2-oxobutanoate) to identify anomalies .
- Dynamic NMR : Assess conformational exchange in solution if splitting patterns mismatch static crystal structures .
- Synchrotron XRD : High-resolution data can resolve ambiguities in electron density maps for challenging substituents .
Q. Can computational models predict the pharmacokinetic behavior of this compound in biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate binding affinity to targets like enzymes or receptors. ADMET predictors (e.g., SwissADME) estimate bioavailability, leveraging logP values (~2.5–3.0 for similar esters) and polar surface area to optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
